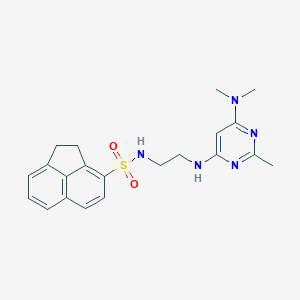

![molecular formula C18H14F3NO3S2 B2844457 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide CAS No. 2210141-22-1](/img/structure/B2844457.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,3’-bithiophen moiety, followed by the introduction of the hydroxyethyl group, and finally the coupling with the benzamide moiety. The trifluoromethoxy group could be introduced at various stages of the synthesis depending on the specific conditions and reagents used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems (the benzene and thiophene rings), which could give rise to interesting optical properties. The presence of the trifluoromethoxy group could also influence the electronic properties of the molecule .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The trifluoromethoxy group could potentially be replaced by other groups through nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the trifluoromethoxy group could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Inhibitory Activity and Chemical Synthesis

This compound has been explored for its inhibitory activity against specific enzymes and for its role in chemical syntheses. For instance, derivatives similar to N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide have shown potent inhibitory effects on stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in fatty acid metabolism. The design, synthesis, and biological evaluation of these inhibitors highlight their potential in treating metabolic diseases (Uto et al., 2009).

Antipathogenic and Antiarrhythmic Activities

Research has also demonstrated the antipathogenic activity of thiourea derivatives, which share structural features with the compound . These derivatives exhibit significant effects against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011). Additionally, benzamides with trifluoroethoxy ring substituents have been evaluated for their oral antiarrhythmic activity, indicating the versatility of this chemical scaffold in synthesizing therapeutically valuable compounds (Banitt et al., 1977).

Fluorescence Probes and Cyclization Studies

The development of novel fluorescence probes for detecting reactive oxygen species highlights another research application of structurally related compounds. These probes can selectively detect highly reactive oxygen species, demonstrating the compound's utility in biological and chemical studies (Setsukinai et al., 2003). Furthermore, studies on the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides into benzoxazines under various conditions provide insights into chemical transformations that could be applicable to the compound of interest (Kazaryants et al., 2011).

Supramolecular Chemistry and Pharmacological Activities

Research in supramolecular chemistry has also been conducted, where compounds like N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide could play a role in forming new packing motifs and structures, with implications for materials science and engineering (Lightfoot et al., 1999). Additionally, the synthesis and pharmacological evaluation of derivatives have been explored for their antibacterial and antifungal activities, presenting another area of application for this compound and its analogs (Belz et al., 2013).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3S2/c19-18(20,21)25-13-3-1-11(2-4-13)17(24)22-9-14(23)16-6-5-15(27-16)12-7-8-26-10-12/h1-8,10,14,23H,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCUOAAJWJZRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2844374.png)

![N-[1-[3-(4-Fluorophenoxy)propyl]-5-methylpyrazol-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2844375.png)

![(5-Chlorothiophen-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2844377.png)

![(E)-N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2844380.png)

![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2844381.png)

![N-(4-ethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2844389.png)

![4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2844390.png)

![2-(4-chlorophenoxy)-N-(2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}phenyl)acetamide](/img/structure/B2844391.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone](/img/structure/B2844395.png)